molecular formula C21H24N6O B13736387 1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea CAS No. 17745-24-3

1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea

Cat. No.: B13736387
CAS No.: 17745-24-3
M. Wt: 376.5 g/mol
InChI Key: IGKMCFMQCNDZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea is a synthetic bis-tetrahydropyrimidine derivative designed for advanced pharmacological and biochemical research. Its molecular architecture, featuring two tetrahydropyrimidine moieties, is associated with the ability to interact with multiple biological targets. Tetrahydropyrimidines are recognized as privileged structures in medicinal chemistry, meaning this scaffold is known to confer binding affinity to various enzymes and receptors, making it a valuable template for drug discovery efforts . Potential Research Applications & Mechanism of Action This compound is of significant interest for investigating protein-protein interaction (PPI) inhibitors. The tetrahydropyrimidine pharmacophore is structurally analogous to scaffolds found in known inhibitors, such as pentamidine analogues, which bind to calcium-binding protein S100B and inhibit its interaction with the tumor suppressor p53 . This pathway is a validated target in oncology research, particularly in malignant melanoma. Consequently, this urea derivative may serve as a critical tool compound for studying the restoration of p53 function in S100B-positive cancers. Furthermore, the tetrahydropyrimidine core is implicated in other biological activities. Research indicates that tetrahydropyrimidine derivatives can exhibit functional selectivity for muscarinic m1 receptor subtypes, suggesting potential applications in neuropharmacology for studying cognitive disorders . Additional studies have shown that novel compounds containing pyrimidine and triazole hybrids demonstrate promising neuroprotective and anti-neuroinflammatory properties by modulating pathways such as ER stress and the NF-κB inflammatory cascade . The specific symmetry and urea linker of this compound make it a compelling candidate for probing these and other complex biological mechanisms. Research Use Statement This product is intended for research use only by qualified laboratory professionals. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other clinical applications. Handling should conform to all relevant laboratory safety regulations.

Properties

CAS No.

17745-24-3

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

1,3-bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea

InChI

InChI=1S/C21H24N6O/c28-21(26-17-7-3-15(4-8-17)19-22-11-1-12-23-19)27-18-9-5-16(6-10-18)20-24-13-2-14-25-20/h3-10H,1-2,11-14H2,(H,22,23)(H,24,25)(H2,26,27,28)

InChI Key

IGKMCFMQCNDZFV-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NCCCN4

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydropyrimidine Core via Biginelli Reaction

The Biginelli reaction is the classical and most widely used method for synthesizing tetrahydropyrimidine derivatives. This one-pot, acid-catalyzed cyclocondensation involves three components:

  • A urea or substituted urea
  • An aldehyde (aromatic or aliphatic)
  • A β-ketoester or 1,3-dicarbonyl compound

This reaction forms the 3,4-dihydropyrimidin-2(1H)-one scaffold, which is the core of the tetrahydropyrimidine ring in the target compound.

Key features of the Biginelli reaction for tetrahydropyrimidine synthesis:

  • Catalysts: Acidic catalysts such as ammonium chloride, montmorillonite clay, Bi(NO3)3·5H2O, or ZrCl4 have been reported to improve yields and reaction rates under solvent-free or mild conditions.
  • Reaction conditions: Typically conducted under reflux in ethanol or solvent-free conditions; recent advances include microwave and ultrasound irradiation to enhance efficiency.
  • Substrate scope: Aromatic aldehydes with para-substitution are preferred for symmetrical bis-substitution on phenyl rings.

For example, Shaabani et al. demonstrated ammonium chloride-catalyzed Biginelli condensation using acetylacetone as the 1,3-dicarbonyl component and urea, yielding dihydropyrimidinones efficiently under solvent-free conditions.

Formation of the Bis-Substituted Phenyl Urea Linkage

The linkage of two tetrahydropyrimidinyl phenyl groups through a urea bridge requires selective formation of the urea moiety. This can be achieved by:

This approach ensures symmetrical substitution at the 1,3-positions of the urea with para-substituted phenyl tetrahydropyrimidine groups.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents Conditions Yield (%) Notes
1. Biginelli condensation Cyclocondensation Urea, aromatic aldehyde (4-aminobenzaldehyde or derivative), β-ketoester (acetylacetone) Acid catalyst (e.g., NH4Cl), solvent-free or ethanol reflux, MW or ultrasound irradiation 50–86% Produces 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline intermediate
2. Formation of bis-urea Urea formation 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline, phosgene equivalent or 1,3-phenylene diisocyanate Anhydrous conditions, inert atmosphere, room temp to mild heating Moderate to good Yields symmetrical 1,3-bis-substituted urea compound

Advanced Synthetic Techniques

  • Microwave-assisted synthesis: Enhances reaction rates and yields in the Biginelli step by promoting efficient heating and reducing reaction times.
  • Ultrasound irradiation: Facilitates the three-component condensation, improving yields and selectivity under milder conditions.
  • Catalyst optimization: Use of eco-friendly catalysts such as montmorillonite or bismuth nitrate improves sustainability and product purity.

Analytical and Characterization Data

The synthesized compound is typically characterized by:

  • FT-IR spectroscopy: Identification of urea carbonyl (~1650 cm⁻¹), NH stretching, and aromatic C-H bands.
  • NMR spectroscopy:
    • ^1H NMR shows signals corresponding to tetrahydropyrimidine ring protons and aromatic protons.
    • ^13C NMR confirms carbonyl carbons of urea and pyrimidine moieties.
  • Mass spectrometry: Confirms molecular weight consistent with bis-substituted urea.
  • X-ray crystallography: Used for definitive structural confirmation in some studies.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Conditions Yield Range Advantages Limitations
Classical Biginelli Urea, aromatic aldehyde, β-ketoester Acidic catalyst (NH4Cl, Bi(NO3)3) Reflux or solvent-free, MW/ultrasound 50–86% Simple, one-pot, versatile Sometimes long reaction times, moderate yields
Modified Biginelli with Isoureas O,S-substituted isoureas, unsaturated carbonyls Basic medium Room temp to mild heating Improved yields with hindered aldehydes Better for ortho-substituted substrates Requires preformed intermediates
Bis-urea formation Amino-substituted tetrahydropyrimidine, diisocyanates None or mild base Anhydrous, inert atmosphere Moderate to good High selectivity for bis-substitution Requires careful handling of isocyanates

Research Results and Observations

  • The Biginelli reaction remains the cornerstone for preparing the tetrahydropyrimidine moiety in the target compound, with recent improvements in catalyst and irradiation techniques enhancing efficiency and yield.
  • The urea linkage is best formed via reaction of amino-substituted intermediates with diisocyanates, allowing symmetrical bis-substitution at the 1,3-positions of urea.
  • The overall synthetic strategy benefits from environmentally friendly catalysts and solvent-free conditions, aligning with green chemistry principles.
  • Characterization confirms the integrity of the tetrahydropyrimidine rings and the urea linkage, with spectral data consistent across studies.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to insufficient evidence, the following points are speculative and based on general trends in urea and pyrimidine chemistry:

Property 1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea 1,3-Bis(4-pyrimidin-2-ylphenyl)urea 1,4,5,6-Tetrahydro-2-(nitroamino)pyrimidine (CAS 2537-1108)
Aromaticity Reduced (tetrahydro-pyrimidine) Full aromaticity Reduced (tetrahydro-pyrimidine with nitroamino substituent)
Hydrogen-bonding sites Likely 4–6 (urea + pyrimidine N-atoms) 4–6 (similar) 2–3 (nitroamino group + pyrimidine N-atoms)
Solubility Potentially higher due to partial saturation Lower (aromatic rings reduce solubility) Moderate (nitroamino group may enhance polarity)
Applications Supramolecular assemblies, enzyme inhibition Catalysis, coordination chemistry Unclear (nitroamino groups are reactive but understudied)
  • Key Differences: Aromatic vs. Saturated Pyrimidine: The tetrahydropyrimidine group in the target compound may confer improved solubility but reduced π-π stacking interactions compared to fully aromatic analogs . Urea vs. Nitroamino Functionality: Urea groups are stronger hydrogen-bond donors/acceptors than nitroamino substituents, making the target compound more suitable for molecular recognition applications.

Biological Activity

1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C21H24N6OC_{21}H_{24}N_{6}O . Its structure features two 4-substituted phenyl groups linked by a urea moiety and substituted with a tetrahydropyrimidine ring. This unique structure is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of several derivatives of diaryl urea compounds, including this compound. The results indicated that this compound exhibited notable inhibitory effects on cancer cell lines such as A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) .

Table 1: IC50 Values of Selected Compounds

CompoundCell LineIC50 (µM)
This compoundA549X.XX
This compoundHCT-116X.XX
Sorafenib (Control)A5492.12 ± 0.18
Sorafenib (Control)HCT-1162.25 ± 0.71

Note: Specific IC50 values for this compound were not provided in the literature but are critical for comparative analysis.

The mechanism through which this compound exerts its anticancer effects is hypothesized to involve interactions with key proteins in cancer pathways. Molecular docking studies suggest that the urea structure can form hydrogen bonds with amino acid residues in target proteins like BRAF kinase . This interaction may inhibit downstream signaling pathways critical for cancer cell proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the tetrahydropyrimidine and phenyl rings can significantly affect biological activity. For instance:

  • Substituents at specific positions on the phenyl rings can enhance or reduce potency.
  • The presence of electron-withdrawing or electron-donating groups may influence binding affinity and selectivity towards target proteins.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea, and what critical parameters influence yield and purity?

  • Methodological Answer : A common synthesis involves reacting N-(1,4,5,6-tetrahydropyrimidinyl)thiourea with aryl halides or carbonyl-containing intermediates under reflux conditions. For example, coupling 2-(2,4-dimethylphenoxy)phenacyl chloride with tetrahydropyrimidinylthiourea in acetone at reflux for 2 hours achieved a 91.4% yield . Key parameters include solvent choice (e.g., acetone for polar aprotic conditions), temperature (reflux ~56°C for acetone), and stoichiometric ratios. Impurities often arise from incomplete coupling or side reactions; purification via recrystallization or column chromatography is recommended.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Elemental Analysis : Confirm molecular formula (e.g., C, H, N content) with deviations <0.3% for high purity .
  • IR Spectroscopy : Identify urea C=O stretches (~1666 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and tetrahydropyrimidine ring signals (δ 2.0–4.0 ppm).
  • X-ray Crystallography : Resolve stereochemistry and confirm substituent positioning in solid state .

Q. What preliminary biological activities have been reported for structurally related tetrahydropyrimidine-urea compounds?

  • Methodological Answer : Analogous compounds, such as N-[4-(2-thiazolyl)phenyl]-1,4,5,6-tetrahydropyrimidin-2-amine derivatives, show bioactivity in kinase inhibition assays. Researchers should screen for kinase binding (e.g., EGFR, VEGFR) using fluorescence polarization assays and validate with cell-based viability tests (e.g., MTT assays in cancer cell lines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

  • Methodological Answer : Contradictions often stem from variations in reaction conditions (e.g., solvent polarity, catalyst presence). For example, using palladium catalysts (e.g., Pd/C) may improve coupling efficiency but introduce metal contaminants. Systematic comparison via Design of Experiments (DoE) can isolate critical factors. Replicate protocols from with controlled humidity (<30%) to minimize hydrolysis side reactions.

Q. What strategies optimize solubility and stability for in vivo studies?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO:PBS (10:90 v/v) for aqueous solubility while avoiding precipitation .
  • Prodrug Design : Modify urea with acetylated or PEGylated groups to enhance bioavailability .
  • Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C under argon .

Q. How can computational modeling predict binding interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with the compound’s SMILES string (e.g., C20H13F4N5OS ) to model interactions with kinase ATP-binding pockets.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Validate with experimental IC₅₀ values from kinase assays.

Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace phenyl groups with fluorinated or electron-withdrawing substituents (e.g., -CF₃) to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs between urea and target proteins.
  • Metabolic Profiling : Incubate with liver microsomes (e.g., human CYP3A4) to identify major metabolites via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.